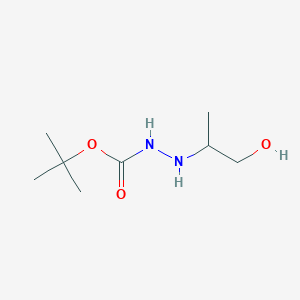

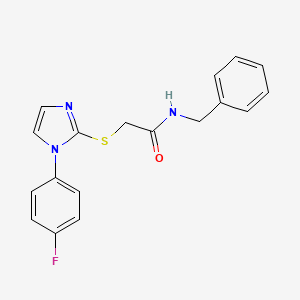

5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide, also known as PFT-α, is a small molecule inhibitor of the transcription factor nuclear factor kappa B (NF-κB). NF-κB is a key regulator of the immune response, inflammation, and cell survival. PFT-α has been shown to have potential as a therapeutic agent in various diseases such as cancer, inflammatory bowel disease, and arthritis.

Scientific Research Applications

Electrophilic Fluorinating Reagents

A study by Yasui et al. (2011) discusses a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), which shows potential for improving enantioselectivity in fluorination reactions. This highlights the utility of similar fluorinated benzenesulfonamides in enhancing selectivity and efficiency in organic synthesis (Yasui et al., 2011).

Corrosion Inhibition

Kaya et al. (2016) conducted research on the corrosion inhibition properties of piperidine derivatives, including compounds structurally related to the one . This indicates that similar fluorinated benzenesulfonamides may be valuable in protecting metals from corrosion (Kaya et al., 2016).

COX-2 Inhibition

Hashimoto et al. (2002) explored the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for inhibiting cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain. The introduction of a fluorine atom notably increased COX-2 selectivity, suggesting that fluorinated benzenesulfonamides could be significant in developing anti-inflammatory drugs (Hashimoto et al., 2002).

Anticancer Potential

Tsai et al. (2016) investigated the anticancer potential of aminothiazole-paeonol derivatives, including compounds similar to 5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide. These compounds showed significant inhibitory activity against various cancer cell lines, suggesting a promising area for the development of new anticancer agents (Tsai et al., 2016).

Fluorinated Building Blocks

Masson and Schlosser (2005) explored the generation of fluoronaphthalene building blocks via arynes, demonstrating the potential of fluorinated compounds, including benzenesulfonamides, as valuable building blocks in pharmaceutical and agricultural research (Masson & Schlosser, 2005).

Reactivity in Diels–Alder Reactions

Hajduch et al. (2007) studied the reactivity and stereoselectivity of fluorinated furan-2(5H)-ones in Diels–Alder reactions. This indicates that similar fluorinated benzenesulfonamides could be used to control reactivity and selectivity in synthetic organic chemistry (Hajduch et al., 2007).

properties

IUPAC Name |

5-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO5S/c1-19-12-6-5-10(15)8-14(12)22(17,18)16-9-13(20-2)11-4-3-7-21-11/h3-8,13,16H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUHAIQCBDZBDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2750066.png)

![(Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2750069.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2750072.png)

![N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2750073.png)

![Ethyl 6-ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750077.png)

![(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid](/img/structure/B2750079.png)

![N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2750080.png)

![3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2750081.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2750084.png)